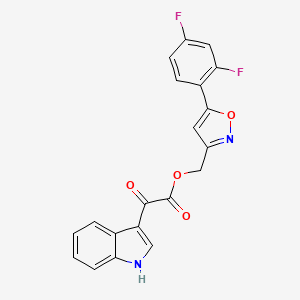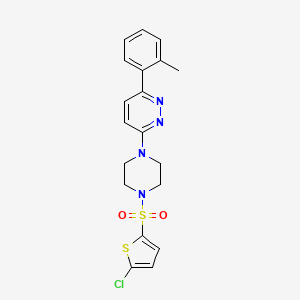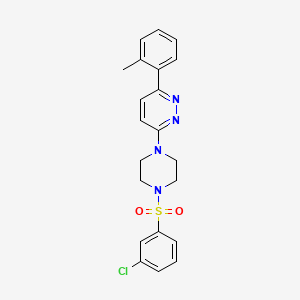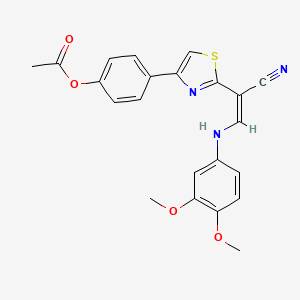
(Z)-4-(2-(2-((4-acetamidophenyl)amino)-1-cyanovinyl)thiazol-4-yl)phenyl acetate
Vue d'ensemble
Description
(Z)-4-(2-(2-((4-acetamidophenyl)amino)-1-cyanovinyl)thiazol-4-yl)phenyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of thiazole derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of (Z)-4-(2-(2-((4-acetamidophenyl)amino)-1-cyanovinyl)thiazol-4-yl)phenyl acetate involves the inhibition of COX-2 activity. COX-2 is an enzyme that is involved in the synthesis of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, resulting in the reduction of inflammation and pain. In addition, this compound induces apoptosis in cancer cells by activating caspases and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to have antibacterial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (Z)-4-(2-(2-((4-acetamidophenyl)amino)-1-cyanovinyl)thiazol-4-yl)phenyl acetate in lab experiments include its potential therapeutic applications in various diseases, its anti-inflammatory, anti-cancer, and anti-bacterial activities, and its ability to inhibit COX-2 activity. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the research on (Z)-4-(2-(2-((4-acetamidophenyl)amino)-1-cyanovinyl)thiazol-4-yl)phenyl acetate. These include:
1. Further studies to determine the safety and efficacy of this compound in clinical trials.
2. Studies to determine the optimal dosage and administration route of this compound.
3. Studies to investigate the potential use of this compound in combination with other drugs for the treatment of various diseases.
4. Studies to investigate the potential use of this compound in the treatment of other diseases, such as neurodegenerative diseases and autoimmune diseases.
5. Studies to investigate the mechanism of action of this compound in more detail, including its interaction with other enzymes and proteins.
Conclusion:
This compound is a chemical compound that has potential therapeutic applications in various diseases. It has been synthesized using various methods and has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial activities. The mechanism of action of this compound involves the inhibition of COX-2 activity, resulting in the reduction of inflammation and pain. This compound has various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the research on this compound, including further studies to determine its safety and efficacy in clinical trials and investigations into its potential use in combination with other drugs for the treatment of various diseases.
Applications De Recherche Scientifique
(Z)-4-(2-(2-((4-acetamidophenyl)amino)-1-cyanovinyl)thiazol-4-yl)phenyl acetate has potential therapeutic applications in various diseases. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial activities. Studies have shown that this compound inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the inflammatory response. This inhibition results in the reduction of inflammation and pain. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Propriétés
IUPAC Name |
[4-[2-[(Z)-2-(4-acetamidoanilino)-1-cyanoethenyl]-1,3-thiazol-4-yl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c1-14(27)25-19-7-5-18(6-8-19)24-12-17(11-23)22-26-21(13-30-22)16-3-9-20(10-4-16)29-15(2)28/h3-10,12-13,24H,1-2H3,(H,25,27)/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLQCYKRTNPLMH-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-4-fluoro-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B3397412.png)

![N-benzyl-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide](/img/structure/B3397414.png)
![N-(4-chlorobenzyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide](/img/structure/B3397420.png)
![4-({2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B3397421.png)
![1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3397424.png)
![6-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3397436.png)
![6-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3397443.png)




![(2E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(3,4-dimethoxyphenyl)amino]prop-2-enenitrile](/img/structure/B3397485.png)
